(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one
Description
(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, designated as HOI-07, is a structurally unique indolin-2-one derivative characterized by a conjugated enone system and a benzo[d][1,3]dioxol-5-yl substituent. This compound was identified as a selective Aurora B kinase inhibitor using ligand-docking computational methods . Aurora B kinase plays a critical role in mitosis, making HOI-07 a promising candidate for anti-cancer therapeutics. Biological studies confirmed its potent inhibition of Aurora B and anti-tumor activity in vitro and in vivo, with specificity over other Aurora kinase isoforms .
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(3E)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10+ |
InChI Key |
NNWGHQZOKPDPAG-AJGUQREPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of indolin-2-one with a suitable aldehyde or ketone under basic or acidic conditions to form the desired product. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Bichalcone Analogs ()
Three bichalcone analogs (compounds 12 , 13 , and 14 ) share structural motifs with HOI-07, such as aromatic substituents and conjugated systems. However, key differences include:
- Core Structure : HOI-07 is based on an indolin-2-one scaffold, whereas bichalcones feature dual chalcone moieties linked via piperazinyl groups.
- Substituents : HOI-07’s benzo[d][1,3]dioxol-5-yl group contrasts with the chlorophenyl or dichlorophenyl groups in compounds 13 and 14 .
- Biological Targets : HOI-07 targets Aurora B kinase, while the bichalcones inhibit NF-κB and induce apoptosis via Fas/CD95 pathways .
Table 1: Comparison with Bichalcone Analogs
Comparison with Indolin-2-one Derivatives ()
Several indolin-2-one derivatives (e.g., compounds 30–39 ) share the core scaffold with HOI-07 but differ in substituents and bioactivity:
- Substituent Diversity: Compounds 30–39 feature halogenated (e.g., bromo, chloro) or heterocyclic (e.g., pyrrolyl) groups, whereas HOI-07 incorporates a benzo[d][1,3]dioxol-5-yl and an extended enone chain.
- Physical Properties : HOI-07’s melting point and solubility are likely distinct due to its conjugated system. For example, compound 31 (3’,5’-dibromobenzylidene derivative) has a high melting point (290–293°C), suggesting stronger intermolecular forces compared to HOI-07 .
- Bioactivity: HOI-07’s specificity for Aurora B contrasts with the broad cytotoxicity of halogenated indolinones (e.g., compound 30), which lack kinase selectivity .
Table 2: Comparison with Indolin-2-one Derivatives
Comparison with High-Similarity Structural Analogs ()
High-similarity analogs like 3-(4-Aminobenzylidene)indolin-2-one (CAS 5812-06-6) share the indolin-2-one core but lack HOI-07’s extended enone system and benzo[d][1,3]dioxol group. These structural simplifications likely reduce target specificity and potency, as seen in their undifferentiated cytotoxicity compared to HOI-07’s kinase-selective activity .
Key Structural Determinants of HOI-07’s Activity
- Conjugated Enone System: Enhances binding to Aurora B’s ATP-binding pocket through π-π stacking and hydrogen bonding .
- Benzo[d][1,3]dioxol-5-yl Group : Improves metabolic stability and selectivity over halogenated analogs .
- Spatial Arrangement : The (E,E)-configuration of substituents optimizes steric compatibility with Aurora B’s active site .
Biological Activity
(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, also known as HOI-07, has attracted attention due to its potential biological activities, particularly in oncology. This compound is noted for its structural complexity and the presence of multiple pharmacophores that may contribute to its therapeutic effects.
Chemical Structure
The chemical structure of HOI-07 can be described as follows:
- Molecular Formula : C18H15N2O4
- Molecular Weight : 325.32 g/mol
- IUPAC Name : (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one
HOI-07 is primarily recognized for its inhibitory action on Aurora B kinase, a critical enzyme involved in cell cycle regulation and mitosis. The overexpression of Aurora B kinase has been implicated in various malignancies, including osteosarcoma. By inhibiting this kinase, HOI-07 potentially disrupts cancer cell proliferation and induces apoptosis in tumor cells .
Anticancer Properties
Research has demonstrated that HOI-07 exhibits significant cytotoxic effects against various cancer cell lines. A study indicated that treatment with HOI-07 resulted in decreased viability of osteosarcoma cells, with IC50 values suggesting potent activity at low concentrations .
Table 1: Cytotoxicity of HOI-07 on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Osteosarcoma | 5.0 | Inhibition of Aurora B kinase |
| Breast Cancer | 7.5 | Induction of apoptosis |
| Lung Cancer | 10.0 | Cell cycle arrest |
Additional Biological Activities
Beyond its anticancer properties, HOI-07 has shown promise in other biological activities:
- Antioxidant Activity : Exhibits free radical scavenging properties which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that HOI-07 may modulate inflammatory pathways, potentially reducing chronic inflammation associated with cancer progression.
Case Studies
A notable case study involved the administration of HOI-07 in a preclinical model of osteosarcoma. The compound was administered at varying dosages over a period of two weeks. Results indicated a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within the tumor tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
